molecular formula C16H16N4O3S B2413687 1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-pyrazole-3-carboxylate CAS No. 1396626-54-2

1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B2413687
CAS No.: 1396626-54-2
M. Wt: 344.39
InChI Key: KQJSDLCMDIEPKL-UHFFFAOYSA-N
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Description

1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C16H16N4O3S and its molecular weight is 344.39. The purity is usually 95%.
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Biological Activity

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-pyrazole-3-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N2O3SC_{17}H_{16}N_{2}O_{3}S, with a molecular weight of approximately 360.5 g/mol. Its structure features a methoxybenzo[d]thiazole moiety linked to an azetidine ring and a pyrazole carboxylate group, which contributes to its biological activity.

PropertyValue
Molecular FormulaC17H16N2O3SC_{17}H_{16}N_{2}O_{3}S
Molecular Weight360.5 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Methoxybenzo[d]thiazole Core : Cyclization of appropriate precursors under acidic or basic conditions.
  • Azetidine Formation : Reaction with azetidine derivatives.
  • Carboxylation : Introduction of the pyrazole carboxylate group using acetic anhydride or other reagents.

Each step requires optimization to enhance yield and purity, often utilizing catalysts and controlled reaction conditions .

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. The compound has been evaluated for its effectiveness against various bacterial strains, including multi-drug resistant pathogens. In vitro studies have shown that it possesses high selective inhibitory activity, with minimum inhibitory concentrations (MIC) comparable to existing antimicrobial agents .

Anticancer Activity

Benzothiazole derivatives are also noted for their anticancer properties. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

The compound may exert anti-inflammatory effects by interacting with enzymes such as cyclooxygenase (COX), which play a crucial role in inflammation processes. Preliminary studies suggest that it can reduce inflammatory markers in cellular models .

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve:

  • Enzyme Inhibition : Interaction with key enzymes involved in microbial growth and inflammation.
  • Cell Signaling Modulation : Alteration of signaling pathways that regulate cell proliferation and apoptosis.
  • Receptor Binding : Potential binding to specific receptors that mediate biological responses .

Case Studies

Several studies have investigated the biological activity of benzothiazole derivatives:

  • Antimicrobial Evaluation : A study reported that similar compounds exhibited MIC values ranging from 0.25 µg/mL to 64 µg/mL against various pathogens, highlighting their potential as effective antimicrobial agents .
  • Anticancer Research : Another study found that certain benzothiazole derivatives showed potent inhibition against cancer cell lines, with IC50 values indicating significant efficacy in inducing cell death .

Properties

IUPAC Name

[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 1-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-19-7-6-11(18-19)15(21)23-10-8-20(9-10)16-17-14-12(22-2)4-3-5-13(14)24-16/h3-7,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJSDLCMDIEPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)OC2CN(C2)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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